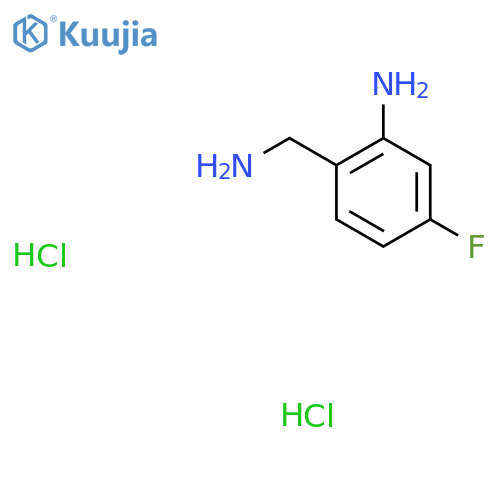Cas no 606139-20-2 (2-Amino-4-fluorobenzylamine Dihydrochloride)

606139-20-2 structure
商品名:2-Amino-4-fluorobenzylamine Dihydrochloride
CAS番号:606139-20-2
MF:C7H11Cl2FN2
メガワット:213.080043077469
CID:953181
2-Amino-4-fluorobenzylamine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 2-amino-4-fluoro-, dihydrochloride (9CI)
- 2-(Aminomethyl)-5-fluoroaniline dihydrochloride
- 2-Amino-4-fluorobenzylamine Dihydrochloride
-
- インチ: 1S/C7H9FN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H
- InChIKey: LDQOYZYUGJUANQ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.FC1C=CC(CN)=C(C=1)N
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 108
- トポロジー分子極性表面積: 52
2-Amino-4-fluorobenzylamine Dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7867940-0.5g |
2-(aminomethyl)-5-fluoroaniline dihydrochloride |
606139-20-2 | 95% | 0.5g |
$656.0 | 2024-05-22 | |
| Enamine | EN300-7867940-0.05g |
2-(aminomethyl)-5-fluoroaniline dihydrochloride |
606139-20-2 | 95% | 0.05g |
$197.0 | 2024-05-22 | |
| TRC | A898208-1000mg |
2-Amino-4-fluorobenzylamine Dihydrochloride |
606139-20-2 | 1g |
$ 87.00 | 2023-04-19 | ||
| Enamine | EN300-7867940-10.0g |
2-(aminomethyl)-5-fluoroaniline dihydrochloride |
606139-20-2 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
| Enamine | EN300-7867940-2.5g |
2-(aminomethyl)-5-fluoroaniline dihydrochloride |
606139-20-2 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
| TRC | A898208-5000mg |
2-Amino-4-fluorobenzylamine Dihydrochloride |
606139-20-2 | 5g |
$ 259.00 | 2023-04-19 | ||
| 1PlusChem | 1P00EOHA-100mg |
Benzenemethanamine, 2-amino-4-fluoro-, dihydrochloride (9CI) |
606139-20-2 | 95% | 100mg |
$412.00 | 2024-04-22 | |
| 1PlusChem | 1P00EOHA-10g |
Benzenemethanamine, 2-amino-4-fluoro-, dihydrochloride (9CI) |
606139-20-2 | 95% | 10g |
$4539.00 | 2024-04-22 | |
| Aaron | AR00EOPM-500mg |
Benzenemethanamine, 2-amino-4-fluoro-, dihydrochloride (9CI) |
606139-20-2 | 95% | 500mg |
$927.00 | 2025-02-14 | |
| Aaron | AR00EOPM-1g |
Benzenemethanamine, 2-amino-4-fluoro-, dihydrochloride (9CI) |
606139-20-2 | 95% | 1g |
$1183.00 | 2025-02-14 |
2-Amino-4-fluorobenzylamine Dihydrochloride 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
606139-20-2 (2-Amino-4-fluorobenzylamine Dihydrochloride) 関連製品
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
